molecular formula C5H10N2O2S B8686249 Oxamyl oxime

Oxamyl oxime

Cat. No.: B8686249
M. Wt: 162.21 g/mol
InChI Key: KIDWGGCIROEJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxamyl oxime, chemically known as N,N-dimethyl-2-methylcarbamoyloxyimino-2-(methylthio)acetamide, is an oximino carbamate compound. It is primarily recognized for its role as a degradation product of oxamyl, a widely used nematicide and insecticide. This compound is less toxic compared to its parent compound, oxamyl, and is often studied for its environmental and biological interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxamyl oxime can be synthesized through the hydrolysis of oxamyl. The process involves the enzymatic or chemical hydrolysis of oxamyl, resulting in the formation of this compound. This reaction typically occurs under mild conditions, utilizing water as a solvent and specific enzymes or chemical catalysts to facilitate the hydrolysis .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled hydrolysis of oxamyl in a solvent system, often comprising a lower alcohol or a mixture of a lower alcohol and water. The this compound is then precipitated from the solution through crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Oxamyl oxime undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound is a significant reaction, leading to its formation from oxamyl. Oxidation and reduction reactions can further modify the compound, affecting its chemical properties and interactions .

Common Reagents and Conditions:

    Hydrolysis: Water, enzymes, or chemical catalysts.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The primary product of this compound hydrolysis is this compound itself. Further reactions can lead to the formation of various by-products, depending on the specific reagents and conditions used .

Scientific Research Applications

Oxamyl oxime has several scientific research applications across various fields:

Mechanism of Action

Oxamyl oxime exerts its effects primarily through its role as a degradation product of oxamyl. Oxamyl functions as an acetylcholinesterase inhibitor, obstructing the breakdown of acetylcholine, a neurotransmitter responsible for muscle contractions. This leads to overstimulation of the nervous system, paralysis, and eventually death in the targeted organisms. The formation of this compound represents a detoxification step, as it is significantly less toxic than oxamyl .

Comparison with Similar Compounds

    Aldicarb oxime: Another oximino carbamate with similar degradation pathways.

    Methomyl oxime: Structurally related to oxamyl oxime and shares similar chemical properties.

    Carbofuran oxime: An aryl-methyl carbamate with comparable environmental interactions.

Uniqueness: this compound is unique due to its specific formation from oxamyl and its relatively lower toxicity. Its role in the biodegradation of oxamyl and its interactions with soil microorganisms highlight its importance in environmental studies .

Properties

Molecular Formula

C5H10N2O2S

Molecular Weight

162.21 g/mol

IUPAC Name

methyl 2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate

InChI

InChI=1S/C5H10N2O2S/c1-7(2)5(8)4(6-9)10-3/h9H,1-3H3

InChI Key

KIDWGGCIROEJJW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(=NO)SC

physical_description

White solid;  [CAMEO]

Origin of Product

United States

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